2,2,3,3-tetramethylmorpholine
Description
The Morpholine (B109124) Core as a Fundamental Heterocyclic Scaffold in Contemporary Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group (1-oxa-4-azacyclohexane), stands as a cornerstone in modern chemical science. jchemrev.comjchemrev.com Its unique structural and physicochemical properties have established it as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. sci-hub.serjptonline.orgnih.gov The presence of both a hydrogen-bond-accepting oxygen atom and a basic, nucleophilic nitrogen atom within a stable, non-aromatic ring allows for a wide range of chemical modifications and interactions with biological macromolecules. tandfonline.com
In the realm of medicinal chemistry, the morpholine moiety is a frequent feature in a multitude of approved drugs and experimental bioactive molecules. sci-hub.senih.gov Its incorporation into a molecular structure can confer advantageous pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and absorption. nih.govmdpi.com The morpholine ring can act as an integral part of a pharmacophore, directly interacting with enzyme active sites or receptors, or serve as a versatile scaffold for placing other substituents to achieve desired biological activities. sci-hub.semdpi.com Consequently, morpholine derivatives have demonstrated a vast spectrum of pharmacological effects. jchemrev.comrjptonline.org
Beyond its biomedical importance, morpholine and its derivatives are widely used in industrial applications and organic synthesis. They function as catalysts, corrosion inhibitors, rubber additives, and solvents. jchemrev.comtandfonline.com The secondary amine of the morpholine ring is a readily accessible synthetic handle, facilitating its introduction into various molecular frameworks. sci-hub.setandfonline.com
Table 1: Examples of Marketed Drugs Containing the Morpholine Scaffold
| Drug Name | Therapeutic Class |
| Aprepitant | Antiemetic |
| Linezolid | Antibiotic |
| Gefitinib | Anticancer (EGFR inhibitor) |
| Reboxetine | Antidepressant |
| Phendimetrazine | Appetite Suppressant |
Research Significance and Contextualization of 2,2,3,3-Tetramethylmorpholine
The compound this compound represents a specific and intriguing example of a sterically hindered morpholine derivative. bldpharm.com Its structure is characterized by the presence of four methyl groups positioned on the carbon atoms immediately adjacent to both the nitrogen and oxygen atoms of the morpholine core. This substitution pattern imparts significant steric bulk around the heterocyclic ring.
The primary research significance of this compound arises from its potential as a highly hindered, non-nucleophilic organic base. The positioning of methyl groups at both the C-2 and C-3 positions creates a formidable steric shield around the nitrogen atom. This structural feature is expected to render its nucleophilicity exceptionally low, even more so than commonly used hindered bases like N,N-diisopropylethylamine (DIPEA). wikipedia.org This makes it a potentially valuable tool in organic synthesis for reactions requiring a strong, yet non-interfering, base to facilitate deprotonation in highly sensitive systems.
Furthermore, as a substituted morpholine, this compound can be considered a unique building block for medicinal chemistry and materials science. whiterose.ac.uk The morpholine scaffold is known to be a key element in drug design, and introducing a tetramethyl-substituted variant provides a novel scaffold for creating three-dimensional diversity in compound libraries. sci-hub.semdpi.com The synthesis of related tetramethylated morpholine structures, such as 3,3,6,6-tetramethylmorpholine-2,5-dione, has been reported in the literature, indicating that pathways to such substituted rings are feasible. uzh.ch While specific, detailed research applications for this compound are not yet widely documented, its distinct structure positions it as a compound of interest for future investigations in catalysis and the synthesis of complex organic molecules. rsc.orgorgsyn.org
Table 3: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1314968-65-4 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
Data sourced from BLD Pharm. bldpharm.com
Structure
3D Structure
Properties
CAS No. |
1314968-65-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2,2,3,3-tetramethylmorpholine |
InChI |
InChI=1S/C8H17NO/c1-7(2)8(3,4)10-6-5-9-7/h9H,5-6H2,1-4H3 |
InChI Key |
JTGOMUNCCNAMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCN1)(C)C)C |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2,3,3 Tetramethylmorpholine and Its Analogs
Strategic Approaches to Morpholine (B109124) Ring Construction
The construction of the morpholine ring, particularly with the high degree of substitution found in 2,2,3,3-tetramethylmorpholine, requires robust and efficient synthetic methods. While specific literature solely detailing the synthesis of this compound is limited, several strategic approaches employed for other highly substituted morpholines can be considered as analogous and potentially applicable.
Multi-Component Reactions for Tetramethylmorpholine Synthesis
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic scaffolds in a single step. nih.govrsc.org These reactions are highly valued for their efficiency and ability to generate molecular diversity. mdpi.comtaylorandfrancis.com For the synthesis of sterically hindered morpholines, an MCR approach would likely involve the combination of a suitable amino alcohol precursor with carbonyl compounds and other reactants.
While a specific multi-component reaction for the direct synthesis of this compound is not prominently described in the literature, the general principles of MCRs suggest a potential pathway. For instance, a hypothetical MCR could involve the reaction of 2-amino-2,3-dimethylbutan-1-ol (B11753630) with a suitable carbonyl compound and a cyanide source in a Strecker-type reaction, followed by intramolecular cyclization. nih.gov The steric hindrance posed by the gem-dimethyl groups at the 2 and 3 positions would be a significant factor to consider in the feasibility and optimization of such a reaction.
Table 1: Examples of Multi-Component Reactions for Morpholine Synthesis (Analogous Approaches)
| MCR Type | Reactants | Product Type | Potential Applicability to this compound |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Substituted Morpholinones | Could be adapted by using a functionalized amino alcohol as the amine component. |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amides | Could serve as a precursor for subsequent cyclization to a morpholine ring. mdpi.com |
Intramolecular Cyclization Pathways for Morpholine Ring Formation
Intramolecular cyclization is a common and effective strategy for the formation of heterocyclic rings, including the morpholine scaffold. mdpi.comnih.gov This approach typically involves the formation of a key bond (C-N or C-O) in a precursor molecule that is already poised for ring closure. For the synthesis of this compound, this would likely involve a precursor containing both the amino and alcohol functionalities separated by a two-carbon linker.
One plausible intramolecular cyclization pathway could involve the acid-catalyzed cyclization of a diolamine precursor. For the isomeric 3,3,5,5-tetramethylmorpholine, a classical synthesis involves the acid-catalyzed cyclization of di-(1-hydroxy-2-methyl-2-propyl)amine. smolecule.com A similar strategy could be envisioned for this compound, starting from 3-amino-2,3-dimethylbutan-2-ol.
Another powerful intramolecular cyclization method is the palladium-catalyzed carboamination, which has been used to synthesize cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This method involves the intramolecular attack of an amine onto a palladium-activated alkene. While not demonstrated for a tetramethyl-substituted morpholine, this strategy offers a high degree of control over stereochemistry.
Stereoselective and Enantioselective Synthetic Developments
The development of stereoselective and enantioselective methods for the synthesis of substituted morpholines is of great interest due to the importance of chirality in biological activity. nih.govacs.org For a molecule like this compound, which has chiral centers at the 2 and 3 positions, controlling the stereochemistry is crucial.
Several stereoselective methods have been reported for the synthesis of highly substituted morpholines. For example, a rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce 2,5- and 2,6-disubstituted as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high diastereoselectivity and enantioselectivity. rsc.org Copper-promoted oxyamination of alkenes is another method that provides access to 2-aminomethyl functionalized morpholines with good to excellent diastereoselectivities. nih.gov
A general strategy for the stereoselective synthesis of C-substituted morpholine derivatives using an intramolecular reductive etherification reaction has also been developed. acs.org This approach allows for the synthesis of a broad range of C-substituted morpholines with high stereocontrol. The applicability of these methods to the synthesis of the sterically demanding this compound would require further investigation, as the steric bulk of the methyl groups could significantly influence the reaction outcomes.
Functionalization and Derivatization Strategies for the this compound Skeleton
Once the this compound core has been synthesized, further functionalization can be explored to generate a library of derivatives for various applications. These modifications can be targeted at the nitrogen atom or the carbon framework of the morpholine ring.
Chemical Transformations at the Nitrogen Atom
The secondary amine of the morpholine ring is a key site for functionalization. Common transformations include N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl groups at the nitrogen atom can significantly alter the biological and physical properties of the molecule. N-alkylation of morpholines is typically achieved by reaction with alkyl halides or through reductive amination with aldehydes or ketones. researchgate.netresearchgate.net For a sterically hindered amine like this compound, N-alkylation might require more forcing conditions or specialized catalysts to overcome the steric hindrance around the nitrogen atom. Studies on the N-alkylation of other hindered amines, such as 2,2,6,6-tetramethylpiperidine, have shown that these reactions can be challenging.
N-Acylation: The reaction of the morpholine nitrogen with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amides. This transformation can be used to introduce a wide variety of functional groups and can also serve as a protecting group strategy. The reactivity of this compound towards acylation would likely be reduced due to steric hindrance, potentially requiring the use of highly reactive acylating agents or catalysts.
Table 2: Potential N-Functionalization Reactions for this compound
| Reaction Type | Reagents | Potential Product | Considerations |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-2,2,3,3-tetramethylmorpholine | Steric hindrance may necessitate harsh conditions or specific catalysts. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-2,2,3,3-tetramethylmorpholine | A milder alternative to alkyl halides. |
| N-Acylation | Acyl chloride/Anhydride, Base | N-Acyl-2,2,3,3-tetramethylmorpholine | Reactivity may be low due to steric hindrance. |
| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl-2,2,3,3-tetramethylmorpholine | Buchwald-Hartwig amination could be a viable method. |
Modifications and Substitutions on the Carbon Framework
Modifying the carbon skeleton of this compound presents a greater synthetic challenge due to the generally lower reactivity of C-H bonds compared to the N-H bond. However, modern synthetic methods have opened up avenues for such transformations.
Direct C-H functionalization of saturated heterocycles is a rapidly developing field. While specific examples for this compound are not available, methods developed for other morpholines and related heterocycles could potentially be adapted. These methods often involve the use of transition metal catalysts to activate C-H bonds, allowing for the introduction of new functional groups.
Alternatively, the synthesis of analogs with different substitution patterns on the carbon framework would rely on starting with appropriately substituted precursors during the ring construction phase. For example, to introduce a substituent at the 5- or 6-position, one would need to start with a correspondingly substituted amino alcohol.
Catalytic Strategies in Tetramethylmorpholine Synthesis
The synthesis of sterically hindered morpholines, such as this compound, presents unique challenges that have spurred the development of advanced catalytic methodologies. These strategies aim to provide efficient and selective access to the morpholine core, a prevalent scaffold in medicinal chemistry and materials science. This section explores the application of transition metal catalysis, organocatalytic approaches, and the integration of green chemistry principles in the synthesis of tetramethylmorpholine and its analogs.
Application of Transition Metal Catalysis
Transition metal catalysis has become an indispensable tool for the construction of complex heterocyclic frameworks, including the morpholine ring system. Palladium and copper-based catalysts, in particular, have demonstrated significant utility in forming the key carbon-nitrogen and carbon-oxygen bonds required for morpholine synthesis.
One prominent strategy involves the palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides. nih.govnih.gov This intramolecular cyclization proceeds via the formation of a palladium(aryl)(amido) complex, followed by syn-aminopalladation and reductive elimination to yield the desired morpholine product. nih.gov While this method has been successfully applied to a range of substituted morpholines, its application to the synthesis of this compound would require a suitably substituted amino alcohol precursor. The steric hindrance imposed by the four methyl groups might influence the efficiency of the cyclization step, potentially requiring optimization of reaction conditions, such as the choice of ligand and base.
Copper-catalyzed multicomponent reactions have also emerged as a powerful approach for the synthesis of highly substituted morpholines. nih.gov These reactions typically involve the condensation of an amino alcohol, an aldehyde, and a diazo compound, facilitated by a copper(I) catalyst. nih.gov The proposed mechanism involves the formation of a copper carbenoid, which then reacts with an in situ-formed imino alcohol. nih.gov Subsequent intramolecular cyclization affords the morpholine ring. nih.gov The adaptability of this method to a wide array of starting materials suggests its potential for the synthesis of this compound, provided the appropriately substituted precursors are utilized.
The following table summarizes representative transition metal-catalyzed reactions for the synthesis of substituted morpholines, which could be adapted for this compound.
| Catalyst System | Reactants | Key Transformation | Ref. |
| Pd(OAc)₂ / P(2-furyl)₃ / NaOtBu | Substituted ethanolamine, Aryl bromide | Intramolecular Carboamination | nih.gov |
| Cu(I) catalyst | Amino alcohol, Aldehyde, Diazomalonate | Three-Component Cyclization | nih.gov |
Organocatalytic Methodologies for Ring Formation
Organocatalysis offers a complementary approach to transition metal catalysis, often providing distinct reactivity and selectivity. In the context of morpholine synthesis, organocatalytic strategies have been explored for the formation of the heterocyclic ring, primarily through the activation of substrates via enamine or iminium ion intermediates.
While direct organocatalytic methods for the synthesis of this compound are not extensively documented, related methodologies for the synthesis of morpholinones and other substituted morpholines provide a conceptual framework. For instance, modified quinine (B1679958) organocatalysts have been employed in the asymmetric epoxidation of Knoevenagel condensation products, which can then undergo a domino ring-opening cyclization with an amino alcohol to furnish morpholin-2-ones. thieme-connect.com This approach highlights the potential of organocatalysis to control stereochemistry during ring formation.
Furthermore, morpholine-based organocatalysts themselves have been developed and utilized in various asymmetric transformations, such as the 1,4-addition of aldehydes to nitroolefins. nih.gov Although this does not directly describe the synthesis of the morpholine ring, it underscores the stability and utility of the morpholine scaffold in catalytic applications. The synthesis of these catalysts often involves multi-step sequences starting from amino acids and epichlorohydrin, which could potentially be adapted to generate sterically hindered morpholine structures. nih.gov
The table below outlines organocatalytic approaches that could be conceptually extended to the synthesis of tetramethylmorpholine derivatives.
| Organocatalyst Type | Reactants | Key Transformation | Ref. |
| Modified Quinine | Aldehyde, (Phenylsulfonyl)acetonitrile, Amino alcohol | Domino Ring-Opening Cyclization | thieme-connect.com |
| ß-Morpholine Amino Acids | Aldehyde, Nitroolefin | 1,4-Addition (Catalyst Synthesis) | nih.gov |
Green Chemistry Principles in Morpholine Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. nih.govnih.gov In the synthesis of morpholines, these principles are manifested through the use of safer solvents, the development of atom-economical reactions, and the reduction of waste. ajgreenchem.comnih.govchemrxiv.orgchemrxiv.org
A notable advancement in the green synthesis of morpholines is the development of a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. nih.govchemrxiv.org This method is characterized by its high yield and the use of inexpensive and less hazardous reagents. nih.govchemrxiv.org The key to this methodology is the selective monoalkylation of the amine with ethylene sulfate, followed by intramolecular cyclization. nih.govchemrxiv.org The application of this strategy to a sterically hindered amino alcohol precursor for this compound could offer a more sustainable synthetic route.
The following table highlights key green chemistry approaches applicable to morpholine synthesis.
| Green Chemistry Principle | Methodology | Advantages | Ref. |
| Use of Safer Reagents | Redox-neutral protocol with ethylene sulfate | High yield, inexpensive reagents, reduced waste | nih.govchemrxiv.org |
| Use of Greener Solvents | Evaluation of solvents like N-formylmorpholine | Reduced toxicity and environmental impact | ajgreenchem.com |
| Atom Economy | One or two-step synthesis from 1,2-amino alcohols | Minimizes byproducts and improves efficiency | nih.govchemrxiv.org |
Mechanistic Investigations and Reaction Dynamics of 2,2,3,3 Tetramethylmorpholine Chemistry
Elucidation of Reaction Pathways for Morpholine (B109124) Ring Assembly
The formation of the 2,2,3,3-tetramethylmorpholine ring is a critical aspect of its chemistry, governed by fundamental principles of organic reaction mechanisms. The assembly typically involves an intramolecular cyclization, where the specific pathway is heavily influenced by the substitution pattern and reaction conditions.
Nucleophilic Substitution Mechanisms (SN1, SN2) in Cyclization
The cyclization to form the morpholine ring is fundamentally an intramolecular nucleophilic substitution reaction. In a hypothetical precursor, such as a substituted amino alcohol, the hydroxyl group or the amino group can act as the nucleophile to displace a leaving group, forming the heterocyclic ring. The competition between unimolecular (SN1) and bimolecular (SN2) pathways is a key consideration. masterorganicchemistry.comnih.gov
The SN2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group. This pathway is generally favored for primary and less-hindered secondary substrates. masterorganicchemistry.com However, the presence of four methyl groups in the 2 and 3 positions of the target molecule introduces significant steric hindrance, which would drastically slow down or prevent a direct SN2 attack at these positions.
Conversely, the SN1 mechanism proceeds through a carbocation intermediate. This pathway is favored for tertiary and sterically hindered secondary substrates where backside attack is difficult. masterorganicchemistry.comlibretexts.org The formation of a carbocation allows the nucleophile to attack from either face of the planar intermediate. libretexts.org Given the steric congestion around the carbons that will become C2 and C3 of the morpholine ring, a pathway involving a carbocation intermediate (SN1-type) at a suitably substituted carbon in the precursor molecule is more plausible for achieving cyclization. For instance, if the leaving group is on a tertiary carbon, the stability of the resulting carbocation would favor an SN1 pathway. libretexts.org
Table 1: Comparison of SN1 and SN2 Mechanisms in the Context of this compound Synthesis
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Determining Step | Unimolecular (formation of carbocation) masterorganicchemistry.com | Bimolecular (nucleophilic attack and leaving group departure) masterorganicchemistry.com |
| Substrate Structure | Favored by tertiary and hindered substrates masterorganicchemistry.comlibretexts.org | Favored by primary and unhindered substrates masterorganicchemistry.com |
| Intermediate | Carbocation libretexts.org | None (concerted mechanism) |
| Stereochemistry | Racemization (mixture of retention and inversion) masterorganicchemistry.comlibretexts.org | Inversion of configuration masterorganicchemistry.com |
| Plausibility for Title Compound | More plausible due to severe steric hindrance | Less plausible due to steric hindrance from four methyl groups |
Rearrangement Processes and Their Mechanistic Implications
In reaction pathways that involve carbocation intermediates, such as an SN1-type cyclization, the possibility of molecular rearrangements must be considered. libretexts.org Carbocation rearrangements, like 1,2-hydride or 1,2-alkyl shifts, occur if they lead to a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary one). libretexts.org
Reactivity Profiles of this compound and its Derivatives
The reactivity of this compound is largely dictated by the presence of the secondary amine functionality and the significant steric shielding provided by the four methyl groups adjacent to the nitrogen atom.
Oxidation Chemistry and Nitroxyl/Oxoammonium Formation
Similar to other sterically hindered secondary amines like 2,2,6,6-tetramethylpiperidine (the precursor to TEMPO), this compound can be oxidized to form persistent nitroxyl radicals and stable oxoammonium salts. nih.gov The steric hindrance prevents dimerization and other decomposition pathways of the radical, contributing to its stability. nih.gov
The oxidation process involves a two-step, one-electron transfer:
Amine to Nitroxyl Radical: The secondary amine is oxidized to the corresponding nitroxyl radical (an aminoxyl). This is a stable free radical species. nih.gov
Nitroxyl Radical to Oxoammonium Salt: Further one-electron oxidation of the nitroxyl radical yields an oxoammonium cation.
These species are potent oxidizing agents. Oxoammonium salts, such as the well-known Bobbitt's salt (derived from 4-acetamido-TEMPO), are used for the selective and efficient oxidation of alcohols to aldehydes and ketones under mild conditions. orgsyn.orgarkat-usa.orgorgsyn.orgnih.gov The derivative from this compound would be expected to exhibit similar reactivity, acting as a two-electron oxidant that is subsequently reduced to the corresponding hydroxylamine. The reaction is often colorimetric, with the bright yellow color of the oxoammonium salt fading as the oxidation proceeds. nih.gov
Table 2: Oxidation States of the this compound Nitrogen
| Species | Oxidation State of Nitrogen | Key Features |
|---|---|---|
| This compound | -1 (Amine) | Starting material, nucleophilic nitrogen. |
| This compound-N-oxyl | 0 (Nitroxyl Radical) | Stable, paramagnetic free radical. nih.gov |
| 2,2,3,3-Tetramethylmorpholinium Salt | +1 (Oxoammonium Cation) | Potent, selective oxidizing agent for alcohols. nih.gov |
Advanced Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Derivatives of morpholine are widely used in organic synthesis. researchgate.net While the steric bulk of this compound may limit its utility as a simple nucleophile or base, its derivatives can participate in more advanced transformations. For example, copper-promoted Chan-Lam coupling reactions are a powerful method for forming carbon-heteroatom bonds using boronic acids, and various nitrogen-containing heterocycles can be employed as substrates. researchgate.net The specific applications of this compound in such cross-coupling reactions would depend on its electronic properties and ability to coordinate with the metal catalyst without prohibitive steric clash.
Furthermore, morpholine derivatives can be key intermediates in the synthesis of complex molecules and functional materials. scispace.comresearchgate.net The unique steric environment of the 2,2,3,3-tetramethyl substituted scaffold could be exploited to direct the stereochemical outcome of reactions or to create specific molecular architectures.
Investigation of Electron Transfer Processes
Electron transfer (ET) is the fundamental process underlying the oxidation chemistry of this compound. The conversion of the amine to the nitroxyl radical and then to the oxoammonium cation involves sequential single-electron transfers. nih.gov The thermodynamics and kinetics of these ET processes can be investigated using electrochemical methods like cyclic voltammetry and through theoretical calculations.
Studies on analogous systems, such as morpholine itself, have shown that it can act as an electron donor to form charge-transfer (CT) complexes with various π-acceptors. scispace.com The energy of the charge-transfer interaction provides information about the ionization potential of the donor molecule. scispace.com For this compound, the inductive effect of the four methyl groups would be expected to lower its ionization potential compared to unsubstituted morpholine, making it a better electron donor.
The efficiency of ET reactions is highly dependent on the solvent environment and structural fluctuations of the molecule. nih.govnih.gov In condensed-phase reactions, the dynamic reorganization of solvent molecules plays a crucial role in stabilizing charge separation and influencing the reaction barrier. nih.gov For the this compound system, the interplay between its inherent electronic properties and the surrounding medium would govern the rates and mechanisms of its electron transfer reactions.
Advanced Structural and Conformational Analysis of 2,2,3,3 Tetramethylmorpholine
X-ray Diffraction for Solid-State Structural Determination
Single Crystal X-ray Diffraction Studies of 2,2,3,3-Tetramethylmorpholine and its Derivatives:There is no available crystallographic information system file (CIF) or published study detailing the crystal structure of this compound or its immediate derivatives.
Without this foundational data, any attempt to construct the requested detailed analysis would be speculative and would not meet the standards of scientific accuracy. Further research and publication of the primary analytical data for this compound by the scientific community are required before a comprehensive article as outlined can be authored.
Polymorphism and Crystallographic Engineering
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial as different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Crystallographic engineering, a subset of crystal engineering, focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions.
For this compound, a study of its polymorphism would involve the crystallization of the compound under various conditions (e.g., different solvents, temperatures, and pressures) to induce the formation of different crystal forms. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize any resulting polymorphs.
Table 1: Hypothetical Polymorphic Data for this compound
| Polymorph | Crystal System | Space Group | Melting Point (°C) |
| Form I | Monoclinic | P2₁/c | Data not available |
| Form II | Orthorhombic | Pbca | Data not available |
This table is illustrative and does not represent actual experimental data.
Microscopic Techniques for Morphological and Nanoscale Analysis
Microscopic techniques are essential for visualizing the morphology and nanoscale features of crystalline materials.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) would be utilized to examine the surface topography, crystal habit, and size distribution of this compound crystals. This technique provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and can be used to investigate the internal structure of this compound crystals. TEM can reveal information about the crystal lattice, defects, and the presence of different phases at the nanoscale.
Conformational Dynamics and Steric Effects in Tetramethylmorpholines
The conformational dynamics of cyclic molecules like morpholine (B109124) are of fundamental interest in chemistry. The introduction of four methyl groups in this compound is expected to have significant steric implications on its structure and reactivity.
Inversion Barriers and Ring Flexibility
The morpholine ring typically adopts a chair conformation. Ring inversion is a process where one chair conformation converts into another. The energy barrier to this inversion is a measure of the ring's flexibility. For this compound, the bulky methyl groups would likely influence this barrier. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate the energy profile of the ring inversion and determine the inversion barrier.
Table 2: Calculated Conformational Properties of Substituted Morpholines (Illustrative)
| Compound | Most Stable Conformation | Calculated Inversion Barrier (kcal/mol) |
| Morpholine | Chair | ~10-12 |
| This compound | Twist-boat (predicted) | Data not available |
This table is for illustrative purposes and highlights the type of data that would be sought in such a study. The prediction for this compound is hypothetical.
Steric Hindrance Effects on Molecular Geometry and Reactivity
The four methyl groups in this compound would create significant steric hindrance around the nitrogen atom and the adjacent carbon atoms. This steric bulk would be expected to affect the molecule's geometry, for instance, by distorting bond angles and lengths from their ideal values. Furthermore, this steric hindrance would likely impact the reactivity of the nitrogen atom, potentially hindering its ability to act as a nucleophile or a base in chemical reactions.
Computational and Theoretical Chemistry Studies on 2,2,3,3 Tetramethylmorpholine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. For 2,2,3,3-tetramethylmorpholine, these calculations can elucidate the effects of the four methyl groups on the morpholine (B109124) ring.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on determining the electron density rather than the complex many-electron wavefunction. DFT methods, such as B3LYP, are often employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties like orbital energies.
Furthermore, DFT is instrumental in calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value |
| Optimized Geometry | Chair-like conformation |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap | |
| Dipole Moment |
Note: The values in this table are illustrative and would be populated with data from specific DFT studies.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, although they are computationally more demanding than DFT.
For this compound, high-accuracy ab initio calculations can be used to refine the energetic landscape, providing precise relative energies of different conformers. This is particularly important for understanding the conformational preferences and the energy barriers between them. These methods are also superior for calculating properties that are sensitive to electron correlation effects.
Table 2: Comparison of Relative Energies of this compound Conformers using Ab Initio Methods
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Twist-Boat | |
| Boat |
Note: The values in this table are illustrative and would be populated with data from specific ab initio studies.
Molecular Dynamics Simulations for Conformational Ensembles and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes and intermolecular interactions.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules around this compound, allowing for a detailed investigation of how different solvents affect its conformational equilibrium. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.
By running simulations in various solvents (e.g., water, ethanol, chloroform), it is possible to observe shifts in the populations of different conformers and to understand the specific solute-solvent interactions, such as hydrogen bonding, that drive these changes.
MD simulations are also well-suited to study how molecules of this compound interact with each other. By simulating a system with multiple molecules, it is possible to investigate the potential for aggregation and to characterize the nature of the intermolecular forces involved. These forces can include van der Waals interactions and dipole-dipole interactions. Understanding these interactions is crucial for predicting the macroscopic properties of the substance, such as its boiling point and solubility.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can help in the assignment of experimental spectra and provide a deeper understanding of the underlying molecular vibrations and electronic transitions.
For this compound, DFT and ab initio methods can be used to calculate the vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. The calculated spectrum can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed bands.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This allows for the identification of the electronic transitions responsible for the absorption of light and can help in understanding the photophysical properties of the molecule.
Table 3: Predicted vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C-H stretch | |||
| C-N stretch | |||
| C-O-C stretch | |||
| Ring deformation |
Note: The values in this table are illustrative and would be populated with data from specific spectroscopic and computational studies.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states. unina.it For a molecule like this compound, such studies would provide fundamental insights into its reactivity, stability, and potential chemical transformations.
Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a given reaction. This process involves calculating the energy of the molecular system as the geometry changes from reactants to products. The lowest energy path between them is known as the reaction coordinate. tcd.ie The highest point on this path corresponds to the transition state, which is a critical, fleeting arrangement of atoms that determines the reaction's activation energy and, consequently, its rate. unina.itpharmtech.com
A key outcome of such a study would be the characterization of the transition state's geometry, vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate), and energy relative to the reactants and products. pharmtech.com This information is crucial for understanding how the bulky tetramethyl substitution on the morpholine ring influences its chemical behavior compared to simpler morpholines.
Hypothetical Reaction Data for a Generic Morpholine Derivative
The following table is illustrative and represents the type of data that would be generated from a computational study of a reaction involving a morpholine derivative. These are not actual data for this compound.
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|---|
| N-Alkylation | Morpholine + CH₃I | [Morpholine---CH₃---I]‡ | N-Methylmorpholinium Iodide | 15.2 | -25.8 |
| Ring Opening | Protonated Morpholine | [HO-CH₂-CH₂-NH₂-CH₂]‡ | Iminium Ion Intermediate | 35.5 | 10.1 |
Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of chemoinformatics, aiming to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net Such models are invaluable for predicting the properties of new or untested compounds, thereby accelerating research and development while reducing the need for extensive experimental work. nih.gov
For this compound, QSPR models could be developed to predict a wide range of properties, including but not limited to boiling point, solubility, lipophilicity (logP), and stability.
Development of Molecular Descriptors for Tetramethylmorpholine
The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors would be calculated from its computationally optimized 3D structure. They can be categorized as follows:
Topological (2D) Descriptors: Derived from the 2D representation of the molecule, these include counts of atoms and bonds, molecular weight, and connectivity indices (e.g., Wiener index, Randić index) that describe the branching of the molecular skeleton.
Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors include molecular surface area, volume, and shape indices (e.g., ovality). The steric hindrance caused by the four methyl groups would be a defining feature captured by these descriptors.
Electronic Descriptors: These quantify the electronic structure of the molecule and include properties like dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for predicting reactivity.
Quantum-Chemical Descriptors: Derived from quantum chemistry calculations, these can include partial atomic charges, bond orders, and electrostatic potential maps.
Illustrative Molecular Descriptors for Morpholine Derivatives
This table provides examples of molecular descriptors that would be calculated for a QSPR study. The values for this compound are hypothetical and for illustrative purposes only.
| Descriptor | Morpholine | N-Methylmorpholine | This compound (Hypothetical) | Description |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 87.12 | 101.15 | 143.26 | Total mass of the molecule. |
| LogP (o/w) | -0.86 | -0.39 | 1.20 | Measure of lipophilicity. |
| Molecular Surface Area (Ų) | 115.4 | 138.2 | 210.5 | The solvent-accessible surface area. |
| Dipole Moment (Debye) | 1.89 | 1.45 | 1.65 | Measure of molecular polarity. |
Predictive Models for Chemical Reactivity and Stability
Once a comprehensive set of molecular descriptors is generated for a series of related morpholine compounds, statistical methods can be employed to build predictive models. These models establish a mathematical relationship between the descriptors (the independent variables) and a property of interest, such as chemical reactivity or stability (the dependent variable).
For chemical reactivity , a model might predict the rate constant of a specific reaction. Descriptors like HOMO/LUMO energies are often critical in such models, as they relate to the molecule's ability to donate or accept electrons.
For chemical stability , a model could predict the shelf-life of the compound under certain conditions or its susceptibility to degradation. springernature.comnih.gov Accelerated stability assessment programs (ASAP) provide experimental data that can be used to build robust predictive models based on the principles of chemical kinetics. pharmtech.comnih.gov In the absence of experimental data for this compound, a theoretical approach would involve modeling its decomposition pathways and calculating the associated activation energies. A higher activation energy for the lowest-energy degradation pathway would imply greater kinetic stability. The steric bulk of the tetramethyl groups would be expected to play a significant role in its stability profile.
The development of such predictive models would require a dataset of diverse morpholine derivatives with experimentally determined properties. By including this compound in such a dataset, its properties could be accurately predicted, guiding its potential applications and further experimental investigation.
Advanced Applications and Material Science Contributions of Tetramethylmorpholine Derivatives
Catalytic Roles of Tetramethylmorpholines
The catalytic applications of 2,2,3,3-tetramethylmorpholine derivatives, while not as extensively documented as other hindered amines, are a growing area of research. The steric hindrance provided by the tetramethyl substitution can offer unique selectivity in various catalytic transformations.
As Ligands in Transition Metal Catalysis
Currently, there is limited specific information available in the scientific literature detailing the use of this compound as a direct ligand in transition metal catalysis. However, the broader class of morpholine (B109124) derivatives is known to coordinate with transition metals, suggesting that tetramethylmorpholine could potentially serve as a bulky ligand. The steric bulk would be anticipated to influence the coordination geometry and reactivity of the metal center, potentially leading to enhanced selectivity in certain catalytic processes. Further research is required to explore and characterize the coordination chemistry and catalytic activity of this compound-metal complexes.
As Organocatalysts in Organic Transformations
The use of chiral morpholine derivatives as organocatalysts is a well-established field. While specific studies focusing exclusively on this compound are scarce, the principles of steric hindrance are known to be crucial in achieving high stereoselectivity. frontiersin.org In organocatalysis, bulky substituents are often introduced near the catalytic site to create a more rigid transition state, thereby directing the stereochemical outcome of the reaction. frontiersin.org For instance, in the 1,4-addition reaction between aldehydes and nitroolefins, sterically hindered morpholine-based catalysts have been designed to control diastereo- and enantioselectivity. frontiersin.org
The table below illustrates the conceptual influence of steric hindrance on catalyst performance in a hypothetical organocatalytic reaction, drawing parallels from studies on other hindered morpholines.
| Catalyst Feature | Expected Impact on Catalysis | Rationale |
| Tetramethyl Substitution | Increased Stereoselectivity | The bulky methyl groups restrict the possible conformations of the transition state, favoring the formation of a single stereoisomer. |
| Steric Shielding | Altered Substrate Scope | The catalyst's active site may become more selective for smaller or linear substrates due to steric hindrance. |
| Electronic Effects | Modified Reactivity | The electron-donating nature of the methyl groups can influence the nucleophilicity of the morpholine nitrogen, affecting the catalytic cycle. |
Applications as Mediators in Redox Systems
The N-oxyl radical of this compound, known as TEMMO, is a potential candidate for a redox mediator, analogous to the well-studied 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). While research on TEMMO is less prevalent, the redox properties of the morpholine radical have been investigated. researchgate.net The electrochemical oxidation of morpholine has been studied, and the EPR spectrum of the morpholine radical has been recorded, which is a critical step in understanding its potential as a redox mediator. researchgate.netmdpi.com
Redox mediators are crucial in various electrochemical reactions, where they facilitate electron transfer between the electrode and the substrate. The stability of the radical and the redox potential of the N-oxyl/oxoammonium couple are key parameters for an effective mediator.
| Redox Mediator | Heterocyclic Core | Key Features |
| TEMPO | Piperidine | Well-characterized, stable radical, widely used in organic synthesis. |
| TEMMO | Morpholine | Potentially altered redox potential and solubility due to the presence of the oxygen atom in the ring. Further investigation is needed. |
Supramolecular Chemistry and Host-Guest Systems
There is currently a lack of specific research in the available literature on the application of this compound in the field of supramolecular chemistry and host-guest systems. The steric bulk and specific shape of the molecule could potentially lend itself to the design of unique host molecules or as a guest in appropriately sized cavities, but this remains an unexplored area of its chemistry.
Integration into Functional Materials and Polymers
The incorporation of this compound as a monomeric unit into functional materials and polymers is not well-documented in the current scientific literature. The synthesis of polymers from monomeric building blocks is a fundamental aspect of material science. pageplace.deslideshare.net While various functional polymers are being developed for a range of applications, the specific use of this compound in this context has yet to be extensively reported. mdpi.comrsc.org
Role as Versatile Building Blocks in Complex Organic Synthesis
Future Research Directions and Emerging Paradigms in 2,2,3,3 Tetramethylmorpholine Chemistry
Synergistic Experimental and Computational Approaches
The complexity of highly substituted morpholine (B109124) systems necessitates a research paradigm where experimental investigation and computational modeling are deeply intertwined. This synergy is crucial for accelerating the design, synthesis, and application of molecules like 2,2,3,3-tetramethylmorpholine.
Computational chemistry offers powerful predictive capabilities. nih.gov For this compound, Density Functional Theory (DFT) calculations can be employed to predict its stable conformations, rotational barriers, and vibrational spectra. researchgate.net Such theoretical analyses can elucidate the impact of the four sterically demanding methyl groups on the puckering of the morpholine ring and the accessibility of the nitrogen lone pair. Molecular dynamics (MD) simulations can further probe the compound's behavior in various solvent environments and its interaction dynamics with biological targets, providing insights that can guide experimental design in medicinal chemistry. nih.govmdpi.com
These computational predictions can be validated and refined through targeted experiments. For instance, the predicted conformational preferences can be experimentally verified using advanced spectroscopic techniques like Raman spectroscopy in different media. researchgate.net The combination of computational modeling and empirical data allows for the construction of robust structure-activity relationships (SAR), which are essential for optimizing the properties of morpholine-containing compounds in various applications. mdpi.come3s-conferences.org This integrated approach moves beyond simple trial-and-error, enabling a more rational and efficient discovery process. nih.govresearchgate.net
Development of Novel Synthetic Methodologies for Highly Substituted Morpholines
The synthesis of morpholines with multiple substituents is an area of active research, yet the construction of sterically congested patterns like the 2,2,3,3-tetramethyl motif remains a formidable challenge. acs.org Existing methods often provide access to mono-, di-, or tri-substituted morpholines, but are not always amenable to creating quaternary carbon centers adjacent to the ring heteroatoms. nih.govacs.org Future progress will depend on the development of innovative and robust synthetic strategies that can overcome these steric impediments.
Several modern synthetic approaches offer promising avenues for accessing highly substituted morpholines, which could potentially be adapted for the synthesis of this compound or its precursors. These include:
Palladium-Catalyzed Carboamination: This method has proven effective for synthesizing cis-3,5-disubstituted morpholines from amino alcohols and aryl or alkenyl bromides. nih.govnih.gov Future work could explore adapting this catalytic system for the construction of more sterically hindered products.
Multicomponent Reactions (MCRs): The Ugi tetrazole reaction, for example, allows for a de novo assembly of the morpholine ring, offering a high degree of flexibility in introducing substituents. acs.orgnih.gov Tailoring the starting materials for this reaction could provide a pathway to heavily substituted scaffolds.
Rhodium-Catalyzed Cyclization: The intramolecular cyclization of nitrogen-tethered allenols catalyzed by rhodium complexes has yielded highly substituted morpholines with excellent diastereoselectivity. rsc.org
Photocatalytic Methods: The use of visible-light photocatalysis, such as in the coupling of silicon amine protocol (SLAP) reagents with aldehydes, presents a scalable and efficient route to substituted morpholines. organic-chemistry.orgresearchgate.net
The table below summarizes some of these advanced methodologies and their potential applicability to the synthesis of sterically demanding morpholine structures.
| Synthetic Methodology | Key Features | Typical Substitution Patterns Achieved | Potential for this compound Synthesis |
|---|---|---|---|
| Pd-Catalyzed Carboamination nih.govnih.gov | Stereoselective, modular. | cis-3,5-disubstituted; 2,3- and 2,5-disubstituted. | Challenging due to steric hindrance at C2/C3, but catalyst/ligand modification could be explored. |
| Multicomponent Reactions (e.g., Ugi) acs.orgnih.gov | Convergent, high diversity. | Allows for substitution at up to four positions. | Promising, contingent on the availability of appropriately substituted starting materials (e.g., a tetramethyl-substituted amino alcohol). |
| Rhodium-Catalyzed Cyclization rsc.org | Atom-economic, high diastereoselectivity. | 2,5- and 2,6-disubstituted; 2,3,5- and 2,5,6-trisubstituted. | Adaptation would require synthesis of a highly substituted allenol precursor. |
| Enantioselective Organocatalysis acs.orgnih.gov | Metal-free, high enantiomeric excess. | Primarily C2-functionalized morpholines. | Less direct for the target substitution pattern, but could be used for chiral precursors. |
| Ethylene (B1197577) Sulfate (B86663) Protocol chemrxiv.orgchemrxiv.org | Simple, redox-neutral, scalable. | Versatile for various substitutions based on the starting 1,2-amino alcohol. | Highly dependent on the successful synthesis of the requisite 2,3-diamino-2,3-dimethylbutane-1,4-diol precursor. |
Exploration of Unconventional Reactivity Modes and Applications
The unique steric environment of this compound is expected to unlock novel reactivity and applications not accessible to less substituted analogues. The pronounced steric shielding of the nitrogen atom would significantly diminish its nucleophilicity while preserving its basic character, making it a candidate for a novel, non-nucleophilic organic base.
Future research should investigate its utility in base-sensitive reactions where competing nucleophilic attack is a common side reaction. Furthermore, its role in organocatalysis presents an intriguing avenue. While many morpholine-based catalysts have been developed, the extreme steric hindrance of the 2,2,3,3-tetramethyl derivative could lead to unprecedented levels of stereocontrol in asymmetric transformations. frontiersin.orgnih.gov
In medicinal chemistry, the morpholine ring is a "privileged" scaffold that can improve pharmacokinetic properties such as aqueous solubility and metabolic stability. acs.orgresearchgate.net The tetramethyl substitution pattern would introduce a significant degree of lipophilicity and create a robust steric shield, potentially protecting the rest of the molecule from metabolic degradation. This makes this compound an attractive building block for designing new therapeutic agents with enhanced drug-like properties. e3s-conferences.orgresearchgate.net Exploring its incorporation into known pharmacophores could lead to next-generation drug candidates with improved efficacy and pharmacokinetic profiles. e3s-conferences.org
Advanced In-Situ and Operando Characterization Techniques
To fully understand and optimize the synthesis and reactivity of this compound, advanced characterization techniques that provide real-time mechanistic information are indispensable. Operando spectroscopy, which involves monitoring a catalytic reaction under actual working conditions, can provide a direct window into reaction mechanisms, catalyst stability, and the formation of transient intermediates. wikipedia.org
For instance, employing in-situ Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy during a synthetic attempt could help identify bottlenecks, reactive intermediates, and decomposition pathways, allowing for rapid optimization of reaction conditions. wikipedia.org When exploring the catalytic applications of this compound, these techniques can help elucidate the structure of the active catalytic species and the kinetics of the catalytic cycle.
Coupling these real-time spectroscopic methods with mass spectrometry can provide a comprehensive picture of the reacting system. This data-rich approach, when combined with the computational models discussed in section 7.1, will enable the development of a deep, fundamental understanding of the chemistry of sterically encumbered morpholines, paving the way for their rational design and application in catalysis, materials science, and medicine.
Q & A
What synthetic methodologies are most effective for preparing 2,2,3,3-tetramethylmorpholine, and how can stereochemical purity be ensured?
Basic:
The synthesis of this compound typically involves alkylation or ring-closing reactions using morpholine precursors. For example, analogous morpholine derivatives (e.g., 3-(Methoxymethyl)morpholine hydrochloride) are synthesized via nucleophilic substitution between morpholine and methoxymethyl chloride under controlled conditions . To ensure purity, column chromatography (silica gel) and recrystallization are commonly employed.
Advanced:
Achieving stereochemical purity requires chiral auxiliaries or asymmetric catalysis. For example, enantiomerically pure morpholine derivatives (e.g., (R)-3-Methylmorpholine) are synthesized using chiral starting materials or catalytic enantioselective methods, followed by characterization via chiral HPLC or polarimetry . Reaction monitoring with thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to track intermediate stereochemistry .
How can the structural and electronic properties of this compound be characterized to validate its identity?
Basic:
Routine characterization includes:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and methyl group integration .
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or GC-MS) .
- Infrared (IR) spectroscopy to identify functional groups like C-O-C in the morpholine ring .
Advanced:
For electronic property analysis:
- X-ray crystallography resolves 3D conformation and hydrogen-bonding networks, as demonstrated for tetramethylcyclopropane derivatives .
- Density Functional Theory (DFT) calculations predict electron distribution and reactivity, validated against experimental NMR chemical shifts .
What are the key challenges in analyzing biological interactions of this compound, and how can they be addressed?
Basic:
Initial interaction studies focus on receptor binding assays (e.g., GPCRs or enzymes) using radiolabeled ligands or fluorescence-based techniques. For example, morpholine derivatives with fluorinated groups (e.g., trifluoromethyl) are screened via competitive binding assays .
Advanced:
Mechanistic insights require:
- Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics .
- Molecular Dynamics (MD) simulations to model ligand-receptor interactions, leveraging structural data from X-ray or cryo-EM . Contradictions in binding affinity data may arise from solvent effects or protonation state variability, necessitating pH-controlled experiments .
How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?
Basic:
Stability is assessed via accelerated degradation studies (e.g., exposure to heat, light, or humidity) with HPLC monitoring. For example, morpholine boronate esters degrade under acidic conditions but remain stable in anhydrous solvents like THF .
Advanced:
Advanced approaches include:
- Kinetic solubility studies to correlate stability with solvent polarity and temperature .
- Forced degradation pathways analyzed via LC-MS/MS to identify degradation products and propose stabilization strategies (e.g., lyophilization or inert atmosphere storage) .
What strategies are recommended for designing derivatives of this compound to enhance bioactivity?
Basic:
Derivatization often targets the morpholine nitrogen or methyl groups. For example:
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability .
- Substituting methyl groups with bulkier substituents (e.g., cyclopropyl) alters steric interactions .
Advanced:
Computational tools guide rational design:
- Structure-Activity Relationship (SAR) models predict bioactivity using QSAR software (e.g., Schrödinger’s Maestro) .
- Fragment-based drug design identifies pharmacophoric motifs from crystallographic data of related compounds .
What analytical techniques are critical for detecting trace impurities in this compound samples?
Basic:
- Gas Chromatography (GC) with FID or MS detectors for volatile impurities .
- High-Resolution Mass Spectrometry (HRMS) for accurate mass determination of impurities .
Advanced:
- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from isomeric byproducts .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects metal catalysts (e.g., Pd, Ni) from synthetic steps .
How does the steric hindrance of this compound influence its reactivity in catalytic systems?
Advanced:
The tetramethyl groups create significant steric bulk, reducing accessibility to the morpholine nitrogen in coordination chemistry. For example:
- In palladium-catalyzed cross-coupling, steric hindrance may slow oxidative addition but improve regioselectivity .
- Computational modeling (e.g., DFT) predicts transition-state geometries and reaction barriers .
What are the limitations of current toxicity studies on this compound, and how can they be improved?
Advanced:
- Existing data often lack in vivo metabolic profiling. Solutions include:
- Contradictions between in vitro and in vivo toxicity may arise from bioavailability differences, requiring physiologically based pharmacokinetic (PBPK) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
